molecular formula C17H15NO4 B13115745 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride

2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride

Cat. No.: B13115745
M. Wt: 297.30 g/mol
InChI Key: USYOPXYJPJAUJP-UHFFFAOYSA-N
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Description

2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an isoindole ring fused with a cyclohexene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoindole derivatives with acetic acid derivatives in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride is unique due to its fused ring structure and the presence of both isoindole and cyclohexene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(2-isoindol-2-ylacetyl) 5-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H15NO4/c19-15-7-3-6-12(8-15)17(21)22-16(20)11-18-9-13-4-1-2-5-14(13)10-18/h1-5,7,9-10,12H,6,8,11H2

InChI Key

USYOPXYJPJAUJP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CC1C(=O)OC(=O)CN2C=C3C=CC=CC3=C2

Origin of Product

United States

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